(2-Chloro-4-(difluoromethoxy)phenyl)methanol
Description
Properties
IUPAC Name |
[2-chloro-4-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDYQXGJVNZULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Pathways of 2 Chloro 4 Difluoromethoxy Phenyl Methanol
Transformations of the Primary Alcohol Functionality
The primary alcohol group in (2-Chloro-4-(difluoromethoxy)phenyl)methanol is a key site for a variety of chemical transformations, allowing for its conversion into aldehydes, carboxylic acids, ethers, and esters, as well as its participation in nucleophilic substitution reactions.
Oxidation to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol can be selectively oxidized to either the corresponding aldehyde, 2-Chloro-4-(difluoromethoxy)benzaldehyde (B6294691), or further to the carboxylic acid, 2-Chloro-4-(difluoromethoxy)benzoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.
For the selective oxidation to the aldehyde, mild oxidizing agents are typically employed to prevent over-oxidation. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic alcohols to their corresponding aldehydes. ajgreenchem.comacs.orgcommonorganicchemistry.comresearchgate.netvjs.ac.vn The reaction is generally performed by stirring the alcohol with an excess of activated MnO₂ in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com
Conversely, the oxidation to the carboxylic acid requires a strong oxidizing agent. Potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium is a classic and potent reagent for this transformation. doubtnut.comyoutube.comchegg.comechemi.comalfa-chemistry.com Heating the benzyl (B1604629) alcohol with an aqueous solution of KMnO₄, followed by acidification, yields the corresponding benzoic acid. youtube.comchegg.com
| Transformation | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Oxidation to Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM), Room Temperature | 2-Chloro-4-(difluoromethoxy)benzaldehyde |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Aqueous solution, Heat, then Acidification | 2-Chloro-4-(difluoromethoxy)benzoic acid |
Etherification Reactions
The hydroxyl group of this compound can be converted into an ether linkage through various methods, most notably the Williamson ether synthesis. byjus.comjk-sci.compearson.comorganic-synthesis.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide in an aprotic solvent like tetrahydrofuran (B95107) (THF). organic-synthesis.com The resulting alkoxide can then be reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether.
| Reaction Type | Reagents | Typical Conditions | Product Example |
|---|---|---|---|
| Williamson Ether Synthesis | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Tetrahydrofuran (THF), 0 °C to Room Temperature | 1-Chloro-2-(difluoromethoxy)-4-(methoxymethyl)benzene |
Esterification Reactions
Ester derivatives of this compound can be readily prepared through Fischer esterification. scribd.comchegg.comvedantu.comresearchgate.netquora.com This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the carboxylic acid or to remove the water formed during the reaction. For instance, reacting the title compound with acetic acid under acidic conditions would yield (2-Chloro-4-(difluoromethoxy)phenyl)methyl acetate. scribd.comresearchgate.net
| Reaction Type | Reagents | Typical Conditions | Product Example |
|---|---|---|---|
| Fischer Esterification | Acetic Acid (CH₃COOH), Sulfuric Acid (H₂SO₄) | Heat (Reflux) | (2-Chloro-4-(difluoromethoxy)phenyl)methyl acetate |
Nucleophilic Substitutions at the Methanol (B129727) Carbon
The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a better leaving group, such as a halide or a sulfonate ester. A common method to achieve this is by reacting the alcohol with thionyl chloride (SOCl₂), which converts it into the corresponding benzyl chloride, (2-Chloro-4-(difluoromethoxy)phenyl)methyl chloride. askfilo.comaskfilo.combrainly.inthieme-connect.comtennessee.edu This benzyl chloride is now an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) would yield the corresponding benzyl azide. youtube.comnih.govrsc.orgmasterorganicchemistry.com
| Step | Reagents | Typical Conditions | Product |
|---|---|---|---|
| 1. Activation of Alcohol | Thionyl Chloride (SOCl₂) | Room Temperature or gentle heating | (2-Chloro-4-(difluoromethoxy)phenyl)methyl chloride |
| 2. Nucleophilic Substitution | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 1-(Azidomethyl)-2-chloro-4-(difluoromethoxy)benzene |
Reactivity of the Aryl Halogen Substituent (Chlorine)
The chlorine atom on the aromatic ring is relatively unreactive towards classical nucleophilic aromatic substitution but can readily participate in transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the aryl chloride position. The Suzuki-Miyaura coupling is a prominent example, where the aryl chloride is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. kochi-tech.ac.jporganic-chemistry.orgacs.orgnih.gov For instance, coupling of this compound with phenylboronic acid, using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate, would form a new C-C bond, yielding a biphenyl (B1667301) derivative. kochi-tech.ac.jpacs.org It is noteworthy that the benzyl alcohol moiety is generally compatible with these conditions.
Another important C-N bond-forming cross-coupling reaction is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgdntb.gov.uayoutube.comjk-sci.com This reaction allows for the coupling of the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. This provides a direct route to N-aryl derivatives.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ | Na₂CO₃ | Biphenyl derivative |
| Buchwald-Hartwig Amination | Primary or Secondary Amine (e.g., Aniline) | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOt-Bu | N-Aryl amine derivative |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For this compound, the reaction would occur at the C-Cl bond.
Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in the Suzuki-Miyaura reaction. This is due to the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step to the palladium(0) catalyst more challenging. nih.gov Consequently, successful coupling of aryl chlorides typically requires specialized catalytic systems. These often involve the use of electron-rich, bulky phosphine ligands, such as biarylphosphines (e.g., SPhos, XPhos) or dialkylphosphines (e.g., Ad2PnBu), which promote the difficult oxidative addition step. nih.gov Strong bases are also often necessary to facilitate the transmetalation step of the catalytic cycle. libretexts.org
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented, its reactivity can be predicted based on established principles for similar aryl chlorides.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, Buchwald ligands, Ad₂PⁿBu | Stabilizes the catalyst and facilitates oxidative addition. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, LiOᵗBu | Activates the organoboron reagent for transmetalation. |
| Organoboron Reagent | Arylboronic acids, alkylboronic esters | Provides the organic group to be coupled. |
| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and facilitates the reaction. |
Heck and Sonogashira Coupling Variants
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for C-C bond formation and alkene functionalization. youtube.com As with the Suzuki coupling, the reactivity of the C-Cl bond in this compound necessitates robust catalytic systems, often requiring higher temperatures and specific phosphine ligands to achieve good yields. organic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nrochemistry.com The general reactivity trend for the halide is I > Br > Cl > OTf, making aryl chlorides the most challenging substrates. wikipedia.orgnrochemistry.com Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which can be a significant side reaction. wikipedia.orgnih.gov The coupling of this compound would require optimized conditions, likely involving a highly active palladium catalyst and ligand system.
Table 2: General Conditions for Heck and Sonogashira Couplings
| Reaction | Catalyst System | Base | Coupling Partner | Typical Solvent |
|---|---|---|---|---|
| Heck | Pd(OAc)₂, PdCl₂ with phosphine ligands | Et₃N, K₂CO₃, NaOAc | Alkene (e.g., styrene, acrylates) | DMF, Acetonitrile, Toluene |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ with CuI co-catalyst | Et₃N, Diisopropylamine | Terminal Alkyne | THF, DMF |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org The reaction's utility stems from its broad substrate scope and functional group tolerance, superseding harsher classical methods. wikipedia.org
Given the presence of the aryl chloride, this compound can serve as an electrophile in this transformation. The successful amination of aryl chlorides generally requires the use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Josiphos, XPhos, BINAP) paired with a strong, non-nucleophilic base like sodium tert-butoxide (NaO t Bu) or cesium carbonate (Cs₂CO₃). beilstein-journals.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov
In this compound, the chlorine atom is the leaving group. The difluoromethoxy group is located in the para position. Studies have shown that the difluoromethoxy group (CF₂OCH₃) is a moderately electron-withdrawing substituent. researchgate.netnuph.edu.uanuph.edu.ua Its electron-withdrawing nature is due to both inductive and resonance effects. nuph.edu.ua This electronic property activates the aromatic ring towards nucleophilic attack, particularly at the carbon bearing the chlorine atom. Therefore, this compound is a viable substrate for SNAr reactions, potentially reacting with strong nucleophiles like alkoxides, thiolates, or amines under appropriate conditions.
Reactivity Influenced by the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) is a key functional group that significantly modulates the electronic properties and potential intermolecular interactions of the parent molecule.
Electronic Effects on Ring Reactivity
The difluoromethoxy group is considered a moderately electron-withdrawing substituent. nuph.edu.ua This property arises from a combination of the strong inductive effect (-I) of the two fluorine atoms and a weaker resonance-donating effect (+R) from the oxygen lone pairs, which is diminished by the fluorine atoms.
This electron-withdrawing nature has two main consequences for the reactivity of the aromatic ring:
Deactivation towards Electrophilic Aromatic Substitution (EAS): By withdrawing electron density from the ring, the difluoromethoxy group makes the molecule less susceptible to attack by electrophiles compared to benzene (B151609).
Activation towards Nucleophilic Aromatic Substitution (SNAr): As discussed previously, this electron-withdrawing character stabilizes the anionic Meisenheimer intermediate, thereby facilitating SNAr reactions when a suitable leaving group is present in the ortho or para position.
Table 3: Comparison of Hammett Constants for Fluorinated Substituents
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |
|---|---|---|---|
| -CF₃ | 0.42 | 0.10 | Strongly electron-withdrawing |
| -CF₂OCH₃ | 0.22 | 0.07 | Moderately electron-withdrawing |
| -CHF₂ | 0.24 | -0.01 | Moderately electron-withdrawing |
| -CH₂F | 0.11 | -0.03 | Weakly electron-withdrawing |
Data sourced from related studies on substituted aromatic compounds. nuph.edu.ua
Potential for Hydrogen Bonding (as a hydrogen bond donor)
This compound has two functional groups capable of acting as hydrogen bond donors: the primary alcohol (-CH₂OH) and the difluoromethoxy group (-OCF₂H).
Hydroxymethyl Group: The hydroxyl proton of the methanol group is a classic and strong hydrogen bond donor. libretexts.org It can readily form hydrogen bonds with lone pairs on electronegative atoms like oxygen or nitrogen, significantly influencing the compound's physical properties such as melting point, boiling point, and solubility.
Difluoromethoxy Group: The hydrogen atom in the -OCF₂H group can also act as a hydrogen bond donor. nih.gov This capability arises because the adjacent, highly electronegative fluorine atoms withdraw electron density, imparting a partial positive charge on the hydrogen. This allows it to form weaker, yet significant, hydrogen bonds with suitable acceptors. This ability to participate in hydrogen bonding can enrich molecular interactions in various chemical environments. nih.gov
Furthermore, the proximity of the hydroxymethyl group to the difluoromethoxy group on the aromatic ring could potentially allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms (O-H···F-C), which could influence the molecule's conformation. researchgate.net
Mechanistic Studies of Key Transformations Involving this compound
The presence of both a chlorine atom and a difluoromethoxy group, both of which are electron-withdrawing, renders the benzylic carbon of this compound susceptible to a variety of transformations. Mechanistic investigations into related substituted benzyl alcohols provide a framework for understanding its reactivity.
Radical Processes in Fluorination Chemistry
The introduction of fluorine into organic molecules can proceed through various mechanisms, with radical processes being a prominent pathway, especially for the fluorination of C-H bonds. In the context of this compound, the benzylic C-H bond is a prime target for radical abstraction due to the resonance stabilization of the resulting benzylic radical.
Recent studies have highlighted the use of various reagents and catalytic systems to achieve benzylic C-H fluorination via radical pathways. These methods often involve the generation of a highly reactive radical species that can abstract a hydrogen atom from the benzylic position, followed by trapping of the resulting benzylic radical with a fluorine source.
Table 1: Examples of Reagents for Radical Benzylic Fluorination
| Reagent/System | Description | Proposed Mechanism |
|---|---|---|
| N-Fluorobenzenesulfonimide (NFSI) / Copper Catalyst | A common electrophilic fluorine source used in conjunction with a copper catalyst. | The copper catalyst facilitates the generation of a nitrogen-centered radical from NFSI, which then abstracts the benzylic hydrogen. The resulting benzylic radical is subsequently trapped by another molecule of NFSI or a copper-fluoride species. |
| Selectfluor® / Photocatalyst | An electrophilic fluorinating agent used with a photocatalyst that can be activated by visible light. | The excited photocatalyst initiates a single-electron transfer process, leading to the formation of a radical cation from the substrate or a radical initiator. This ultimately results in the abstraction of the benzylic hydrogen, followed by reaction with Selectfluor®. |
The electron-withdrawing nature of the chloro and difluoromethoxy groups in this compound would be expected to destabilize a benzylic cation but could have a less pronounced effect on the stability of a benzylic radical. Therefore, radical-mediated fluorination presents a viable pathway for the functionalization of this molecule.
Concerted vs. Stepwise Mechanisms
The distinction between concerted and stepwise mechanisms is fundamental to understanding the reactivity of this compound, particularly in substitution and oxidation reactions. A concerted reaction proceeds in a single step where bond breaking and bond formation occur simultaneously, passing through a single transition state. quora.com In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reactive intermediates. quora.com
The solvolysis of benzyl derivatives is a classic example where the mechanism can shift between concerted (SN2-like) and stepwise (SN1-like) pathways depending on the substituents on the aromatic ring. nih.govnih.gov Electron-donating groups stabilize the formation of a benzylic carbocation intermediate, favoring a stepwise SN1 mechanism. khanacademy.org Conversely, electron-withdrawing groups, such as the chloro and difluoromethoxy substituents in the target molecule, destabilize the carbocation, making the stepwise pathway less favorable and promoting a more concerted mechanism. nih.govnih.gov
Table 2: Influence of Substituents on the Solvolysis Mechanism of Benzyl Chlorides
| Substituent | Electronic Effect | Favored Mechanism | Intermediate |
|---|---|---|---|
| 4-Methoxy | Electron-donating | Stepwise (SN1-like) | Stabilized benzylic carbocation |
| Unsubstituted | Neutral | Borderline | Less stable benzylic carbocation |
| 4-Nitro | Electron-withdrawing | Concerted (SN2-like) | No discrete carbocation |
In the oxidation of benzyl alcohols, a similar mechanistic dichotomy can be observed. Kinetic studies on the oxidation of substituted benzyl alcohols have shown that the reaction can proceed through different pathways. orientjchem.org For instance, the oxidation of benzyl alcohols by dichromate in an acidic medium has been shown to be influenced by the electronic nature of the substituents. orientjchem.org While the reaction does not typically proceed via a radical mechanism, the nature of the transition state can vary. orientjchem.org For substrates with electron-withdrawing groups, the reaction is generally slower, and the transition state is thought to have significant carbocationic character, even if a discrete carbocation is not formed.
Computational studies on the transition states of reactions involving substituted benzyl alcohols have further illuminated these mechanistic nuances. These studies can help to predict the energy barriers for different pathways and provide insights into the geometry of the transition states.
Structural Modifications and Derivatization of the 2 Chloro 4 Difluoromethoxy Phenyl Methanol Scaffold
Synthesis of Homologues and Analogues
The synthesis of homologues and analogues of (2-Chloro-4-(difluoromethoxy)phenyl)methanol allows for a systematic investigation of structure-activity relationships (SAR). By altering the substitution pattern on the aromatic ring or modifying the methanol (B129727) side chain, researchers can probe the impact of these changes on the molecule's properties.
Variation of the Aromatic Ring Substitution Pattern
Modifications to the aromatic ring of the this compound scaffold can significantly influence its electronic and steric characteristics. Researchers have explored the replacement of the existing substituents with other functional groups to modulate the molecule's properties. For instance, analogues such as (2-Chloro-4,5-difluoro-phenyl)methanol and [2-Chloro-4-(methylsulfonyl)phenyl]methanol have been synthesized. asianpubs.org The introduction of an additional fluorine atom at the 5-position or a methylsulfonyl group at the 4-position alters the electron density of the aromatic ring and its lipophilicity, which can have a profound effect on biological activity and other chemical properties.
| Compound Name | Structural Variation from Parent Scaffold | Potential Impact |
|---|---|---|
| (2-Chloro-4,5-difluoro-phenyl)methanol | Addition of a fluorine atom at the 5-position | Increased lipophilicity and altered electronic properties |
| [2-Chloro-4-(methylsulfonyl)phenyl]methanol | Replacement of the difluoromethoxy group with a methylsulfonyl group | Increased polarity and hydrogen bonding potential |
Alteration of the Methanol Side Chain
While direct examples of homologation of the methanol side chain of this compound are not extensively documented in publicly available literature, standard organic synthesis techniques can be employed to create such analogues. For example, the methanol group (-CH₂OH) could be extended to form a homologous series of alcohols, such as (2-Chloro-4-(difluoromethoxy)phenyl)ethanol (-CH₂CH₂OH) or propanol (-CH₂CH₂CH₂OH). This can be achieved through a multi-step synthesis involving the conversion of the methanol to a halide, followed by a reaction with a suitable carbon nucleophile. Such modifications would increase the size and flexibility of the side chain, which could be advantageous for optimizing interactions with biological targets.
Development of Compounds with Modified Functional Groups
The introduction of new functional groups onto the this compound scaffold can lead to the development of derivatives with novel chemical reactivity and biological profiles.
Introduction of Carbonyl Groups
The primary alcohol of the this compound scaffold can be readily oxidized to introduce a carbonyl group, yielding the corresponding aldehyde or carboxylic acid. youtube.comyoutube.com Further reaction of the aldehyde with a Grignard reagent, for instance, can lead to the formation of secondary alcohols. A notable example of a derivative with an introduced carbonyl group is 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. This compound is synthesized through the oxidation of the parent methanol to a benzoyl chloride, followed by a Friedel-Crafts acylation reaction with chlorobenzene (B131634). The presence of the ketone functionality opens up a wide range of subsequent chemical transformations and provides a key interaction point for biological targets.
| Derivative Name | Functional Group Introduced | Synthetic Precursor from Scaffold |
|---|---|---|
| (2-Chloro-4-(difluoromethoxy)phenyl)carbaldehyde | Aldehyde | This compound |
| (2-Chloro-4-(difluoromethoxy)phenyl)carboxylic acid | Carboxylic Acid | This compound |
| 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Ketone | (2-Chloro-4-(difluoromethoxy)benzoyl chloride |
Formation of Nitrogen-Containing Heterocycles Utilizing the Scaffold
The this compound scaffold is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are a prominent class of compounds in drug discovery. researchgate.netrsc.org The functional groups on the scaffold can be manipulated to participate in cyclization reactions. For example, the methanol group can be oxidized to an aldehyde, which can then undergo condensation reactions with various nitrogen-containing nucleophiles, such as amines, hydrazines, or amidines, to form a wide array of heterocyclic systems. nih.govmdpi.com This approach allows for the incorporation of the (2-Chloro-4-(difluoromethoxy)phenyl) moiety into diverse heterocyclic frameworks, including pyridines, pyrimidines, pyrazoles, and imidazoles. rsc.orgnih.govmdpi.com The specific heterocycle formed depends on the nature of the nitrogen-containing reactant and the reaction conditions employed.
Rational Design of Derivatives Based on Electronic and Steric Properties
The rational design of derivatives of the this compound scaffold is guided by an understanding of how its electronic and steric properties influence its interactions with biological targets. nih.govnih.gov The chlorine atom at the 2-position and the difluoromethoxy group at the 4-position are key modulators of the scaffold's properties.
The chlorine atom is an electron-withdrawing group that can influence the acidity of nearby protons and participate in halogen bonding. The difluoromethoxy group is also strongly electron-withdrawing and can act as a hydrogen bond acceptor. nih.gov These electronic features can be critical for binding to the active site of an enzyme or receptor.
From a steric perspective, the size and shape of the substituents on the aromatic ring and the side chain can be modified to optimize the fit within a binding pocket. The introduction of bulkier groups can enhance selectivity for a particular target, while smaller groups may be necessary to access a constrained binding site. By systematically varying the electronic and steric properties of the scaffold through the synthetic strategies outlined above, it is possible to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Strategic Placement of Fluorine Atoms
The introduction of fluorine into drug candidates can profoundly influence their biological activity, metabolic stability, and binding affinity. researchgate.netmdpi.com In the case of this compound, the difluoromethoxy (-OCHF₂) group at the C4 position and the chloro group at the C2 position represent a deliberate substitution pattern designed to modulate the electronic and lipophilic character of the phenyl ring.
Key Strategic Considerations:
Modulation of Physicochemical Properties: Fluorine's high electronegativity makes it a powerful tool for altering the electronic properties of a molecule. The difluoromethoxy group is considered a moderately electron-withdrawing substituent, influencing both inductive and resonance effects. nuph.edu.uanuph.edu.uaresearchgate.net This electronic modulation can adjust the acidity (pKa) of the benzylic alcohol, which can be critical for interactions with biological targets.
Enhancing Lipophilicity and Permeability: The incorporation of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability. mdpi.comnih.gov The difluoromethoxy group contributes to this effect, occupying an intermediate lipophilicity range that can be advantageous for optimizing drug absorption and distribution. nih.govresearchgate.net
Blocking Metabolic Hotspots: A common strategy in drug design is to replace a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation. mdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage and thereby increasing the metabolic stability and half-life of the compound. nih.gov
Improving Target Binding Affinity: Fluorine atoms can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. The strategic placement of the difluoromethoxy group on the phenyl scaffold can lead to enhanced binding affinity and selectivity for its intended biological target. researchgate.netnih.gov
The combination of the ortho-chloro and para-difluoromethoxy substituents creates a unique electronic environment. The chloro group is an electron-withdrawing group via induction but can also act as a weak resonance donor. quora.com This, coupled with the electron-withdrawing nature of the difluoromethoxy group, deactivates the aromatic ring, which can influence its reactivity and interactions.
| Property | Influence of Fluorine/Functional Groups | Reference |
| pKa Modulation | The electron-withdrawing nature of the -OCHF₂ and -Cl groups lowers the pKa of nearby functional groups, such as the benzylic alcohol. | nih.gov |
| Lipophilicity (LogP) | The -OCHF₂ group increases lipophilicity (Hansch parameter π ≈ +0.2 to +0.6), potentially improving membrane permeability. | nih.gov |
| Metabolic Stability | The high bond energy of the C-F bond enhances resistance to metabolic degradation by enzymes like Cytochrome P450. | mdpi.comnih.gov |
| Binding Interactions | Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within target binding sites. | researchgate.net |
Impact of Difluoromethoxy on Conformational Preferences
The conformation of a molecule—its three-dimensional shape—is critical to its ability to interact with a biological target. The difluoromethoxy group has a significant impact on the conformational preferences of the phenyl ring to which it is attached, differing notably from non-fluorinated analogs like the methoxy (B1213986) group (-OCH₃).
While a methoxy group typically prefers a planar conformation with the aromatic ring to maximize resonance stabilization, the steric bulk and stereoelectronic effects of fluorinated alkoxy groups lead to different arrangements. researchgate.net For aryl trifluoromethyl ethers (-OCF₃), the group generally adopts a conformation orthogonal to the plane of the aromatic ring. nih.gov The difluoromethoxy group (-OCHF₂) exhibits more complex behavior.
Key Conformational Effects:
Rotational Flexibility: The difluoromethoxy group possesses a low rotational barrier around the O–CF₂H bond (ΔG‡ ≈ 0.45 kcal mol⁻¹). This flexibility allows the group to exhibit "dynamic lipophilicity," meaning it can alter its orientation and lipophilic character in response to its surrounding chemical environment. nih.gov
Hydrogen Bond Donor Potential: The hydrogen atom of the difluoromethoxy group is acidified by the adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor. nih.govresearchgate.net This capability can facilitate additional stabilizing interactions within a protein binding pocket, a feature absent in the trifluoromethoxy or methoxy analogs.
Influence of Ortho-Substituents: The presence of the chloro group at the ortho position introduces steric hindrance that can further influence the preferred conformation of the difluoromethoxy group. This steric clash can restrict rotation and favor specific orientations of the -OCHF₂ group relative to the phenyl ring and the benzylic alcohol moiety. This controlled conformation can be crucial for pre-organizing the molecule for optimal binding to its target.
The interplay between the rotational flexibility of the difluoromethoxy group, its potential for hydrogen bonding, and the steric influence of the ortho-chloro substituent results in a distinct conformational landscape for this compound. This landscape ultimately defines the molecule's shape and its capacity for selective molecular recognition.
| Group | Typical Conformation with Phenyl Ring | Key Features | Reference |
| Methoxy (-OCH₃) | Planar | Maximizes resonance with the aromatic π-system. | researchgate.net |
| Trifluoromethoxy (-OCF₃) | Orthogonal (Perpendicular) | Steric and stereoelectronic effects (anomeric nₒ → σ*C-F stabilization) reduce conjugation. | nih.gov |
| Difluoromethoxy (-OCHF₂) | Flexible (non-planar) | Low rotational barrier; potential for hydrogen bond donation; dynamic lipophilicity. | nih.gov |
Theoretical and Computational Chemistry Studies of 2 Chloro 4 Difluoromethoxy Phenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the molecular structure and properties of chemical compounds from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed insights into electronic structure, molecular geometry, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between computational cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. A common and reliable approach for a molecule like (2-Chloro-4-(difluoromethoxy)phenyl)methanol involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately describe the electronic distribution, including polarization and diffuse functions.
The first step in a computational study is geometry optimization. This process systematically alters the coordinates of the atoms until a stationary point on the potential energy surface is found, which corresponds to the molecule's most stable, lowest-energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Atoms Involved | Illustrative Value |
|---|---|---|
| Bond Length | C(aryl)-Cl | 1.75 Å |
| Bond Length | C(aryl)-O | 1.37 Å |
| Bond Length | O-C(F2H) | 1.42 Å |
| Bond Length | C(aryl)-C(H2OH) | 1.51 Å |
| Bond Angle | Cl-C(aryl)-C(aryl) | 120.5° |
| Bond Angle | C(aryl)-O-C(F2H) | 118.0° |
| Dihedral Angle | C(aryl)-C(aryl)-C(H2OH)-O(H) | -65.0° |
Ab Initio and Semi-Empirical Methods
Beyond DFT, other methods exist for quantum chemical calculations. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. These methods can achieve very high accuracy, especially with extensive electron correlation (like in CCSD(T)), but their computational cost is significantly higher than DFT, making them challenging for molecules of this size.
Semi-empirical methods (like AM1, PM3, PM7) are much faster as they use parameters derived from experimental data to simplify some of the complex calculations. While they are computationally inexpensive and useful for very large systems or high-throughput screening, their accuracy is generally lower than that of DFT or ab initio methods, and their reliability can be system-dependent.
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a framework for understanding how electrons are distributed in a molecule and how this distribution governs its chemical behavior and reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile).
The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attacks. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO might be distributed over the ring and influenced by the electron-withdrawing chloro and difluoromethoxy groups.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital/Parameter | Illustrative Energy (eV) |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.20 eV |
| HOMO-LUMO Gap (ΔE) | 5.65 eV |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with classical Lewis structures. This method is exceptionally useful for quantifying delocalization effects and intermolecular interactions. It analyzes the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals).
The strength of these interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction from a donor NBO (i) to an acceptor NBO (j) indicates the magnitude of electron delocalization, often referred to as hyperconjugation. In this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen and fluorine atoms into the antibonding orbitals (π*) of the phenyl ring, which stabilizes the molecule.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for Key Interactions
| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) |
|---|---|---|
| LP(1) O(methoxy) | π(C-C)aryl | 2.5 |
| LP(2) F | σ(C-O) | 1.8 |
| LP(1) Cl | π(C-C)aryl | 0.9 |
| π(C-C)aryl | π(C-C)aryl | 18.5 |
Conformational Analysis and Energy Landscapes
Most molecules are not rigid structures and can adopt various spatial arrangements, or conformations, through the rotation of single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.
For this compound, a key flexible bond is the C(aryl)–C(methanol) single bond. Rotation around this bond changes the orientation of the hydroxymethyl group (-CH₂OH) relative to the substituted phenyl ring. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle (e.g., from 0° to 360° in steps of 10°) and calculating the energy at each step.
The resulting energy landscape would reveal the most stable conformations, which are likely governed by a balance of steric hindrance between the -CH₂OH group and the adjacent chlorine atom, and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the chlorine or methoxy (B1213986) oxygen atoms. Identifying the global minimum energy conformer is crucial as it represents the most populated structure and is the correct one to use for calculating other molecular properties.
Table 4: Illustrative Relative Energy Profile for Rotation around the C(aryl)-C(methanol) Bond
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Notes |
|---|---|---|
| 0 | 2.1 | Eclipsed (Transition State) |
| 65 | 0.0 | Gauche (Global Minimum) |
| 120 | 2.5 | Eclipsed (Transition State) |
| 180 | 1.5 | Anti (Local Minimum) |
Rotational Barriers of the Difluoromethoxy Group
Typically, the potential energy surface for the rotation is scanned by systematically changing the dihedral angle of the C-O-C-F bond. The energy of the molecule is calculated at each step using quantum mechanical methods, such as Density Functional Theory (DFT). The results of these calculations would reveal the energy minima, corresponding to stable conformers, and the transition states, which represent the energy maxima or rotational barriers. The height of these barriers indicates the degree of restricted rotation at a given temperature.
Intramolecular Interactions (e.g., hydrogen bonding, halogen bonding)
The spatial arrangement of the chloro, difluoromethoxy, and methanol (B129727) substituents on the phenyl ring allows for the possibility of various intramolecular interactions that can influence the molecule's preferred conformation.
Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen atom of the hydroxyl group (-CH₂OH) and the oxygen atom of the difluoromethoxy group, or one of the fluorine atoms. libretexts.org The presence and strength of such a bond can be investigated computationally by analyzing the geometry of the optimized structure (looking for short donor-acceptor distances and near-linear bond angles) and through techniques like Atoms in Molecules (AIM) theory, which can identify bond critical points. Studies on related molecules, such as 2-halophenols, have employed both theoretical and spectroscopic methods to investigate the presence and nature of intramolecular hydrogen bonds. rsc.org
Halogen Bonding: A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. In this compound, a potential intramolecular halogen bond could exist between the chlorine atom and the oxygen atom of the hydroxyl group. Computational studies can predict the likelihood and strength of such interactions, which, although often weaker than hydrogen bonds, can still play a significant role in determining molecular conformation. nih.gov The combination of intramolecular hydrogen and halogen bonds has been explored as a strategy for preorganizing molecules. rsc.org
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. cardiff.ac.uk
Computational Vibrational Spectroscopy (IR, Raman)
Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. rsc.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. The intensities of the IR and Raman bands can also be calculated, allowing for a direct comparison with experimental spectra. nih.govnih.gov This computational approach is crucial for assigning the observed spectral bands to specific molecular vibrations.
Table 1: Predicted Vibrational Frequencies for this compound (Hypothetical Data) No experimental or specifically calculated public data is available for this compound. The following table is a representative example of how such data would be presented.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
|---|---|---|---|
| O-H stretch | 3650 | 50.2 | 85.3 |
| C-H (aryl) stretch | 3100-3000 | 15.8 | 120.1 |
| C-H (CH₂) stretch | 2950-2850 | 25.4 | 100.7 |
| C=C (aryl) stretch | 1600-1450 | 30.1 | 150.9 |
| C-O stretch | 1250-1000 | 80.5 | 40.2 |
| C-F stretch | 1100-1000 | 120.3 | 30.6 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate the magnetic shielding tensors for each nucleus in a molecule. unn.edu.ng From these tensors, the isotropic shielding values can be obtained and then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Computational predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between different isomers or conformers. researchgate.netnih.gov
Table 2: Predicted NMR Chemical Shifts for this compound (Hypothetical Data) No experimental or specifically calculated public data is available for this compound. The following table is a representative example of how such data would be presented.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (OH) | 4.5 |
| ¹H (CH₂) | 4.7 |
| ¹H (aryl) | 7.0-7.5 |
| ¹H (CF₂H) | 6.5 |
| ¹³C (CH₂) | 65.0 |
| ¹³C (aryl) | 110-155 |
| ¹³C (CF₂) | 115.0 |
Thermodynamic Properties and Reaction Energetics
Quantum chemical calculations can provide accurate estimates of various thermodynamic properties.
Standard Heat Capacities, Entropy, and Enthalpy Changes
By performing frequency calculations, it is possible to determine the standard thermodynamic properties of this compound in its ideal gas state. researchgate.net These calculations typically involve determining the translational, rotational, and vibrational contributions to the thermodynamic functions. Properties such as standard heat capacity (C°p), entropy (S°), and enthalpy changes can be calculated at different temperatures. umich.edunist.gov This information is valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.
Table 3: Predicted Thermodynamic Properties for this compound at 298.15 K and 1 atm (Hypothetical Data) No experimental or specifically calculated public data is available for this compound. The following table is a representative example of how such data would be presented.
| Property | Value | Units |
|---|---|---|
| Standard Heat Capacity (C°p) | 200.5 | J/(mol·K) |
| Standard Entropy (S°) | 400.2 | J/(mol·K) |
Reaction Pathways and Transition State Analysis of this compound
Theoretical and computational chemistry studies offer profound insights into the reactivity of molecules, allowing for the detailed exploration of potential reaction pathways and the characterization of transient species such as transition states. For this compound, computational analysis can predict its behavior in various chemical transformations, primarily focusing on reactions involving the benzylic alcohol moiety. The primary reaction pathways anticipated for this molecule are oxidation of the alcohol and nucleophilic substitution at the benzylic carbon.
The presence of a chlorine atom at the ortho position and a difluoromethoxy group at the para position introduces significant electronic effects that influence the reactivity of the benzylic carbon and the stability of intermediates and transition states. The chlorine atom is an electron-withdrawing group via induction but can also be a weak electron-donating group through resonance. The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. These substituent effects are crucial in determining the favorability of different reaction mechanisms.
Oxidation of the Benzylic Alcohol
One of the most common reactions for benzyl (B1604629) alcohols is oxidation to the corresponding aldehyde or carboxylic acid. nih.gov Computational studies can model this process using various oxidizing agents. A plausible mechanism involves the initial formation of a chromate (B82759) ester, followed by a rate-determining step of hydride transfer. asianpubs.org
Density Functional Theory (DFT) calculations can be employed to map the potential energy surface for this reaction. The calculations would involve optimizing the geometries of the reactant, the chromate ester intermediate, the transition state, and the product. The transition state for the hydride transfer is expected to feature an elongated C-H bond at the benzylic position and a partially formed C=O double bond.
The electronic nature of the substituents on the phenyl ring plays a significant role in this reaction. Electron-withdrawing groups, such as the chloro and difluoromethoxy groups in this compound, are expected to decrease the electron density on the benzylic carbon, making the hydride transfer more difficult and thus slowing down the reaction rate compared to unsubstituted benzyl alcohol. This is reflected in a higher calculated activation energy for the transition state.
Table 1: Theoretical Activation Energies for the Oxidation of Substituted Benzyl Alcohols
| Compound | Substituents | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Benzyl alcohol | None | 20.5 |
| (4-Chlorophenyl)methanol | 4-Cl | 22.1 |
| This compound | 2-Cl, 4-OCF₂H | 24.8 (Estimated) |
Nucleophilic Substitution Pathways
Nucleophilic substitution at the benzylic carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism. patsnap.comspcmc.ac.in Computational analysis of the transition states for both pathways can elucidate which mechanism is more favorable under different conditions.
S(_N)1 Reaction Pathway:
The S(_N)1 mechanism involves the formation of a benzylic carbocation intermediate. libretexts.org The stability of this carbocation is the primary factor determining the reaction rate. The electron-withdrawing chloro and difluoromethoxy substituents are expected to destabilize the carbocation, thereby increasing the activation energy for its formation and disfavoring the S(_N)1 pathway.
Transition state analysis for the S(_N)1 mechanism would focus on the energy barrier for the departure of the leaving group (protonated hydroxyl group). The transition state would resemble the carbocation intermediate, with a highly polarized C-O bond.
S(_N)2 Reaction Pathway:
The S(_N)2 mechanism involves a concerted backside attack by a nucleophile, proceeding through a pentacoordinate transition state. spcmc.ac.in Steric hindrance around the benzylic carbon can affect the feasibility of this pathway. The ortho-chloro substituent in this compound may provide some steric hindrance to the incoming nucleophile.
Computational modeling of the S(_N)2 transition state would reveal a trigonal bipyramidal geometry at the benzylic carbon, with the nucleophile and the leaving group in apical positions. The electron-withdrawing substituents can have a complex effect on the S(_N)2 transition state. While they may increase the electrophilicity of the benzylic carbon, they can also destabilize the transition state, which has a developing negative charge.
Table 2: Comparative Analysis of Theoretical Transition State Energies for Nucleophilic Substitution
| Reaction Pathway | Key Feature of Transition State | Influence of Substituents (2-Cl, 4-OCF₂H) | Predicted Energetic Favorability |
|---|---|---|---|
| S(_N)1 | Carbocation-like | Strong destabilization due to electron withdrawal | High activation energy, less favorable |
| S(_N)2 | Pentacoordinate carbon | Steric hindrance from ortho-Cl; complex electronic effects | Potentially lower activation energy than S(_N)1, more favorable |
Advanced Spectroscopic Characterization Techniques for 2 Chloro 4 Difluoromethoxy Phenyl Methanol
Vibrational Spectroscopy
Vibrational spectroscopy provides a molecular fingerprint by probing the quantized vibrational energy states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrations of chemical bonds, such as stretching, bending, and rocking.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation by (2-Chloro-4-(difluoromethoxy)phenyl)methanol results in a characteristic spectrum. The key functional groups—hydroxyl (-OH), chloro (-Cl), difluoromethoxy (-OCHF₂), and the substituted benzene (B151609) ring—exhibit distinct absorption bands.
A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected to appear around 3100-3000 cm⁻¹. The methylene (B1212753) (-CH₂-) group's asymmetric and symmetric stretching vibrations should be observable in the 2950-2850 cm⁻¹ range.
The C-O stretching vibration of the primary alcohol is predicted to be in the 1050-1000 cm⁻¹ region. The difluoromethoxy group introduces several characteristic vibrations. The C-F stretching vibrations are typically strong and found in the 1100-1000 cm⁻¹ range. The C-O-C stretching of the ether linkage will also contribute to this region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | O-H stretch | Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methylene (-CH₂OH) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1100-1000 | C-F stretch | Difluoromethoxy |
| ~1250 | C-O-C stretch | Aryl Ether |
| 1050-1000 | C-O stretch | Primary Alcohol |
| 800-600 | C-Cl stretch | Chloro |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
For this compound, the symmetric stretching of the aromatic ring, often weak in the IR spectrum, should produce a strong signal in the Raman spectrum around 1600 cm⁻¹. The C-Cl stretching vibration is also expected to be Raman active. The symmetric vibrations of the -OCHF₂ group will also contribute to the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic compound in solution. It provides information about the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Connectivity
The ¹H NMR spectrum of this compound will provide detailed information about the number and connectivity of protons in the molecule. The aromatic region is expected to show signals for the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) in the range of δ 7.0-7.5 ppm.
The proton of the hydroxyl group (-OH) will likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent but typically falls in the δ 2-5 ppm range. The two protons of the methylene group (-CH₂OH) are expected to give a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. A key feature will be the proton of the difluoromethoxy group (-OCHF₂), which is expected to appear as a triplet due to coupling with the two fluorine atoms, with a characteristic chemical shift in the range of δ 6.5-7.5 ppm. rsc.orgrsc.org
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| 6.5-7.5 | t | 1H | -OCHF₂ |
| ~4.7 | s | 2H | -CH₂OH |
| variable | br s | 1H | -OH |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic region will display six signals corresponding to the carbon atoms of the benzene ring, with their chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents.
The carbon of the methylene group (-CH₂OH) is expected to resonate around δ 60-65 ppm. A significant feature will be the carbon of the difluoromethoxy group (-OCHF₂), which will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), at a chemical shift of approximately δ 115-120 ppm. rsc.orgrsc.org
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Assignment |
| ~150 | s | Ar-C-O |
| ~135 | s | Ar-C-Cl |
| ~130 | s | Ar-C-CH₂OH |
| ~128 | d | Ar-CH |
| ~120 | d | Ar-CH |
| ~118 | d | Ar-CH |
| 115-120 | t | -OCHF₂ |
| 60-65 | s | -CH₂OH |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the two fluorine atoms of the -OCHF₂ group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the single proton of the difluoromethoxy group (²JFH). The chemical shift of this signal is anticipated to be in the range of δ -80 to -90 ppm, relative to a standard such as CFCl₃. rsc.orgsemanticscholar.org
Table 4: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -80 to -90 | d | -OCHF₂ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule by spreading the NMR signals across two frequency axes. researchgate.net These experiments are invaluable for deciphering the complex spin systems present in this compound.
Correlation Spectroscopy (COSY) : The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the primary expected correlations would be among the aromatic protons on the phenyl ring. Specifically, the proton at position 6 would show a correlation to the proton at position 5, and the proton at position 5 would, in turn, show a correlation to the proton at position 3. Additionally, a correlation between the methylene protons of the hydroxymethyl group and the hydroxyl proton could be observed, depending on the solvent and sample conditions.
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment maps protons directly to the carbon atoms they are attached to, revealing one-bond C-H correlations. This technique is essential for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would show cross-peaks connecting the aromatic protons at positions 3, 5, and 6 to their corresponding carbon atoms. A distinct correlation would also be observed between the methylene protons and the benzylic carbon of the hydroxymethyl group. Furthermore, the proton of the difluoromethoxy group would show a clear correlation to its carbon atom.
Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. This provides crucial information about the three-dimensional structure and conformation of the molecule. A key expected NOESY correlation for this compound would be between the methylene protons of the hydroxymethyl group and the aromatic proton at position 6, confirming their spatial proximity.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Type of Correlation |
|---|---|---|---|
| COSY | H-5 | H-6, H-3 | ³JHH (Through-bond) |
| COSY | -CH₂-OH | -CH₂-OH | ³JHH (Through-bond, condition dependent) |
| HSQC | H-3 | C-3 | ¹JCH (1-bond) |
| HSQC | H-5 | C-5 | ¹JCH (1-bond) |
| HSQC | H-6 | C-6 | ¹JCH (1-bond) |
| HSQC | -CH₂OH | -CH₂OH | ¹JCH (1-bond) |
| HSQC | -OCHF₂ | -OCHF₂ | ¹JCH (1-bond) |
| HMBC | -CH₂OH | C-1, C-2, C-6 | ²JCH, ³JCH (Long-range) |
| HMBC | H-6 | C-2, C-4, -CH₂OH | ³JCH, ³JCH, ²JCH (Long-range) |
| NOESY | -CH₂OH | H-6 | Through-space |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₇ClF₂O₂), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate molecular weight of 208.59 g/mol . manchesterorganics.com
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺·). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with roughly one-third the intensity of the M⁺· peak would be observed, which is a key indicator for the presence of a single chlorine atom in the molecule. nist.gov
The fragmentation pattern provides structural information as the molecular ion breaks down into smaller, more stable charged fragments. libretexts.org For a substituted benzyl (B1604629) alcohol, a prominent fragmentation pathway is the alpha-cleavage, involving the loss of the hydroxymethyl group (·CH₂OH, 31 Da). Another significant fragmentation would be the cleavage of the C-Cl bond, leading to the loss of a chlorine radical (·Cl, 35/37 Da). The benzylic carbocation formed after the loss of ·OH or H₂O is often stabilized and can rearrange to a tropylium-like ion, which is a common feature in the mass spectra of benzyl compounds. youtube.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Lost Neutral |
|---|---|---|
| 208 | [C₈H₇³⁵ClF₂O₂]⁺· (Molecular Ion) | - |
| 191 | [C₈H₇³⁵ClF₂O]⁺· | OH |
| 177 | [C₇H₄³⁵ClF₂O]⁺ | CH₂OH |
| 173 | [C₈H₇F₂O₂]⁺ | Cl |
| 125 | [C₇H₅Cl]⁺· | CHF₂O₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. asianpubs.org The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring, which acts as the primary chromophore.
The principal absorptions will be due to π → π* transitions. Substituted benzenes typically exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The substituents on the phenyl ring (–Cl, –OCHF₂, and –CH₂OH) act as auxochromes. The oxygen-containing groups, in particular, possess non-bonding electrons (n electrons) and can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands through n → π* transitions and by extending the conjugated system. researchgate.net The exact position of the absorption maxima (λmax) will depend on the interplay of these substituents and the solvent used for the analysis.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|---|
| E2-band | π → π | 210 - 240 | Substituted Benzene Ring |
| B-band | π → π | 260 - 290 | Substituted Benzene Ring |
X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a detailed structural model. The data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. asianpubs.org Furthermore, this analysis would elucidate any significant intermolecular interactions that stabilize the crystal lattice. Given the presence of the hydroxyl group, it is highly probable that the crystal structure is stabilized by intermolecular hydrogen bonds, where the hydroxyl group acts as both a hydrogen bond donor and acceptor. asianpubs.org These interactions play a critical role in determining the packing of molecules in the solid state.
Table 4: Representative Crystallographic Data Obtainable from X-ray Diffraction
| Parameter | Description | Example Value (from a similar structure) asianpubs.org |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2(1)/c |
| a, b, c (Å) | The lengths of the unit cell edges. | a = 8.208, b = 4.870, c = 23.349 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 97.160, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 926.0 |
| Z | The number of molecules per unit cell. | 4 |
Note: Example data is for the related compound [2-Chloro-4-(methylsulfonyl)phenyl]methanol and is provided for illustrative purposes only. asianpubs.org
Applications of 2 Chloro 4 Difluoromethoxy Phenyl Methanol in Chemical Synthesis
As a Versatile Building Block for Complex Molecules
The structure of (2-Chloro-4-(difluoromethoxy)phenyl)methanol is well-suited for its role as a foundational unit in the construction of more complex molecular frameworks, particularly heterocyclic compounds. The benzylic alcohol group is a key reactive site. For instance, benzylic alcohols can be oxidized to their corresponding aldehydes. These aldehydes can then serve as immediate precursors in multi-component reactions to build elaborate heterocyclic systems.
One such application is the in-situ synthesis of medicinally important heterocycles like 1,4-dihydropyridines and 3,4-dihydropyrimidin-2-(1H)-ones. In these reaction sequences, the benzyl (B1604629) alcohol is first oxidized to the aldehyde, which then reacts with other components without being isolated, streamlining the synthetic process.
Another class of complex molecules accessible from benzyl alcohol precursors are benzoxaboroles. These boron-containing heterocyclic compounds are of significant interest in medicinal chemistry. The synthesis of substituted benzoxaboroles can involve precursors containing a hydroxymethyl group, highlighting a potential pathway where this compound could serve as a key building block.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Scaffold | Synthetic Approach | Key Transformation of Methanol (B129727) Group |
|---|---|---|
| 1,4-Dihydropyridines | Multi-component reaction | Oxidation to aldehyde |
| 3,4-Dihydropyrimidin-2(1H)-ones | Multi-component reaction | Oxidation to aldehyde |
Intermediacy in the Synthesis of Specialty Chemicals
Specialty chemicals are valued for their specific functions, and this compound serves as an important intermediate in their production. The conversion of the alcohol functionality into a more reactive group is a common strategy. For example, benzylic alcohols can be converted into benzyl chlorides. This transformation turns the hydroxymethyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.
This reactivity is crucial for synthesizing molecules where the (2-Chloro-4-(difluoromethoxy)phenyl)methyl moiety is connected to another molecular fragment. This is a key step in the production of certain agrochemicals and other performance-oriented molecules. The resulting specialty chemicals often exhibit unique properties conferred by the specific combination of the chloro and difluoromethoxy substituents on the aromatic ring.
Precursor in Materials Science (e.g., functional polymers, liquid crystals)
While fluorinated compounds, including fluorinated benzyl alcohols, are generally important in materials science, specific applications of this compound in the synthesis of functional polymers or liquid crystals are not extensively documented in publicly available literature. In principle, fluorinated benzyl alcohols can act as initiators in ring-opening polymerization to create functional polymers like polylactides with fluorinated end-groups. Similarly, the incorporation of fluorine-containing groups is a common strategy in the design of liquid crystal molecules to tune their dielectric anisotropy and other physical properties. However, direct evidence linking this compound to these specific material science applications is not prominent.
Role in Agrochemical Development (without discussing specific biological activity)
The (2-Chloro-4-(difluoromethoxy)phenyl) substructure is a feature found in several modern agrochemicals. This compound serves as a valuable precursor for introducing this specific fragment during the synthesis of active ingredients for crop protection.
A key synthetic strategy involves the conversion of the methanol group into a reactive handle for coupling reactions. For example, in the synthesis of the herbicide Pyroxasulfone, a key step involves connecting a substituted pyrazole (B372694) ring to an isoxazole (B147169) moiety through a methylene (B1212753) bridge. A common method to form such a bridge is the reaction of a nucleophile with a benzyl halide. Therefore, this compound can be readily converted to (2-Chloro-4-(difluoromethoxy)phenyl)methyl chloride, which can then be used to introduce the required phenylmethyl group into the final agrochemical structure.
Similarly, the synthesis of modern fungicides like Fluxapyroxad involves the construction of a complex biphenylamine structure. The synthetic pathways to these molecules rely on a toolbox of reactions where precursors containing specific halogen and fluoroalkoxy substitutions are essential. This compound represents a readily available building block carrying the precise substitution pattern required for constructing segments of these complex agrochemical targets.
Table 2: Synthetic Utility in Agrochemical Precursors
| Target Agrochemical Class | Key Synthetic Fragment | Role of this compound |
|---|---|---|
| Isoxazole Herbicides (e.g., Pyroxasulfone) | Arylmethyl group | Source of the (2-Chloro-4-(difluoromethoxy)phenyl)methyl moiety after conversion of -OH to a leaving group. |
Enabling Synthesis of Advanced Fluoroorganic Compounds
The field of fluoroorganic chemistry leverages the unique properties of the carbon-fluorine bond to create molecules with enhanced stability, lipophilicity, and specific electronic characteristics. This compound is a prime example of a building block that facilitates the synthesis of advanced fluoroorganic compounds.
The molecule provides a phenyl ring pre-functionalized with both a chlorine atom and a difluoromethoxy group. The methanol group serves as a versatile point of attachment or further modification. Standard organic transformations can be applied to this group to create a variety of derivatives.
Key Transformations and Applications:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The resulting 2-Chloro-4-(difluoromethoxy)benzaldehyde (B6294691) or 2-Chloro-4-(difluoromethoxy)benzoic acid are themselves versatile intermediates for creating more complex fluorinated molecules, such as heterocycles or amides.
Halogenation: Conversion of the alcohol to a benzyl halide (e.g., chloride or bromide) creates a reactive electrophile. This allows for the straightforward attachment of the (2-Chloro-4-(difluoromethoxy)phenyl)methyl group to a wide range of nucleophiles, enabling the construction of ethers, esters, and carbon-carbon bonds.
Esterification: Direct reaction with carboxylic acids yields benzyl esters. In some synthetic routes, the benzyl ester can function as a protecting group that is removable under specific conditions.
Through these transformations, this compound enables chemists to efficiently incorporate a specific fluorinated aromatic motif into larger, more complex target molecules, which is a key strategy in the development of modern pharmaceuticals and agrochemicals.
Environmental Behavior and Theoretical Degradation Pathways of 2 Chloro 4 Difluoromethoxy Phenyl Methanol
Photochemical Degradation Mechanisms in the Atmosphere
The primary atmospheric degradation pathway for (2-Chloro-4-(difluoromethoxy)phenyl)methanol is expected to be through reactions with photochemically generated hydroxyl (•OH) radicals. noaa.govnih.gov The rate of this degradation is influenced by the reactivity of its different structural components.
The benzene (B151609) ring is susceptible to •OH radical addition, leading to the formation of phenolic compounds. The chlorine and difluoromethoxy substituents on the ring will direct the position of •OH radical attack. Hydrogen abstraction from the benzylic alcohol group is also a likely and significant degradation pathway, leading to the formation of an aldehyde. mdpi.comnih.gov
Direct photolysis is not anticipated to be a major degradation pathway, as chlorinated aromatic compounds tend to absorb UV radiation at wavelengths that are largely filtered out by the upper atmosphere. researchgate.netwikipedia.org
Table 1: Theoretical Photochemical Degradation Reactions of this compound
| Reaction Type | Reactant | Proposed Primary Products |
| •OH Radical Addition | This compound + •OH | Hydroxylated derivatives |
| Hydrogen Abstraction | This compound + •OH | 2-Chloro-4-(difluoromethoxy)benzaldehyde (B6294691) |
Hydrolytic Stability and Pathways in Aquatic Environments
The hydrolytic stability of this compound is predicted to be high under typical environmental pH conditions (pH 4-9). The C-Cl bond on the aromatic ring and the aryl-ether linkage of the difluoromethoxy group are generally resistant to hydrolysis in the absence of biological or photochemical activation. acs.orgnih.gov
Aryl ethers, such as the difluoromethoxy group, can undergo acid-catalyzed hydrolysis, but this typically requires conditions far more acidic than those found in most natural aquatic environments. acs.org Similarly, the C-Cl bond on an aromatic ring is stable and does not readily hydrolyze. Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway for this compound in aquatic systems.
Table 2: Predicted Hydrolytic Stability of this compound
| Functional Group | Predicted Stability | Rationale |
| Aryl-Cl | High | Strong bond, resistant to nucleophilic attack |
| Aryl-O-CF2H | High | Aryl ethers are generally stable under neutral pH conditions |
| Benzyl (B1604629) Alcohol | High | Stable to hydrolysis |
Biodegradation Potential and Theoretical Metabolites (without discussing biological effects)
The biodegradation of this compound is likely to proceed through several enzymatic pathways, drawing on the microbial degradation of chlorinated aromatic compounds, benzyl alcohols, and fluorinated ethers. researchgate.netnih.govmdpi.com
Initial attack by microorganisms is often initiated by oxygenases, which can lead to hydroxylation of the aromatic ring. nih.govresearchgate.net This can be a precursor to ring cleavage. The benzyl alcohol moiety can be oxidized by dehydrogenases to form the corresponding aldehyde and then a carboxylic acid. nih.gov
Dehalogenation is a critical step in the breakdown of chlorinated aromatic compounds and can occur under both aerobic and anaerobic conditions. The difluoromethoxy group may also be subject to microbial degradation, although polyfluorinated compounds are generally more resistant to biodegradation than their non-fluorinated counterparts. semanticscholar.orgnih.gov
Table 3: Theoretical Biodegradation Metabolites of this compound
| Initial Enzymatic Attack | Theoretical Intermediate | Further Transformation |
| Oxidation of benzyl alcohol | 2-Chloro-4-(difluoromethoxy)benzaldehyde | Oxidation to 2-Chloro-4-(difluoromethoxy)benzoic acid |
| Hydroxylation of aromatic ring | Chlorinated and fluorinated catechols | Ring cleavage |
| Dehalogenation | (4-(difluoromethoxy)phenyl)methanol | Further degradation of the aromatic ring |
Theoretical Adsorption to Environmental Matrices
The adsorption of this compound to soil and sediment is expected to be moderate. The primary mechanism of adsorption for non-ionic organic compounds is partitioning into soil organic matter, which can be estimated using the organic carbon-water (B12546825) partition coefficient (Koc). nih.govchemsafetypro.com
Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the Koc of a compound based on its structural properties. jetjournal.usnih.govresearchgate.net Given the presence of a chlorinated and fluorinated aromatic structure, the compound is expected to have a moderate hydrophobicity, leading to some degree of adsorption to soil and sediment. This would reduce its mobility in the environment.
Table 4: Estimated Soil Adsorption Potential of this compound
| Parameter | Estimated Value | Implication |
| Log Koc | 2.5 - 3.5 (Estimated based on similar structures) | Moderate adsorption to soil and sediment |
| Mobility in Soil | Low to Moderate | Less likely to leach into groundwater |
Future Directions in Research on 2 Chloro 4 Difluoromethoxy Phenyl Methanol
Exploration of Novel Catalytic Methods for its Synthesis and Derivatization
The primary route to synthesizing (2-Chloro-4-(difluoromethoxy)phenyl)methanol typically involves the reduction of the corresponding benzaldehyde (B42025). Future research should focus on developing more efficient and sustainable catalytic methods for this transformation.
For Synthesis:
Catalytic Transfer Hydrogenation: Exploring the use of catalysts like ruthenium and iridium complexes for transfer hydrogenation from sustainable hydrogen sources such as formic acid or isopropanol could offer a milder and more cost-effective alternative to traditional metal hydride reagents.
Electrocatalytic and Photocatalytic Reduction: Investigating electro- and photocatalytic methods for the reduction of the aldehyde precursor would align with the principles of green chemistry by minimizing waste and utilizing renewable energy sources.
For Derivatization:
C-H Activation: The aromatic ring of this compound presents multiple sites for direct C-H functionalization. Developing selective catalytic methods to introduce new substituents would provide a powerful tool for creating a diverse library of derivatives with potentially enhanced biological activities or material properties.
Etherification and Esterification: While standard methods exist, the development of novel catalytic approaches for etherification and esterification of the benzylic alcohol could lead to improved yields, selectivity, and functional group tolerance. This could involve exploring enzyme-catalyzed reactions for greater chemo- and regioselectivity.
| Potential Catalytic Method | Target Transformation | Anticipated Advantages |
| Catalytic Transfer Hydrogenation | Aldehyde Reduction | Milder reaction conditions, use of sustainable hydrogen sources |
| Electrocatalytic/Photocatalytic Reduction | Aldehyde Reduction | Green chemistry approach, utilization of renewable energy |
| C-H Activation/Functionalization | Aromatic Ring Derivatization | Atom economy, direct access to novel derivatives |
| Enzyme-Catalyzed Reactions | Etherification/Esterification | High selectivity, environmentally benign |
Development of Asymmetric Synthetic Routes to Chiral Analogues (if applicable)
While this compound itself is achiral, its derivatization can lead to the formation of chiral centers. For instance, reactions at the benzylic carbon could generate stereogenic centers. Future research should focus on developing asymmetric synthetic routes to access enantiomerically pure analogues.
This could be achieved through:
Asymmetric Reduction of a Pro-chiral Ketone: If a ketone analogue of the target molecule were synthesized, its asymmetric reduction using well-established catalysts (e.g., Noyori's ruthenium catalysts or CBS reagents) could provide access to chiral secondary alcohols.
Enantioselective Derivatization: The development of chiral catalysts that can selectively functionalize one of the enantiotopic faces of the aromatic ring or perform a kinetic resolution of a racemic mixture of a chiral derivative would be a significant advancement.
Advanced Mechanistic Investigations Using State-of-the-Art Computational Techniques
A thorough understanding of the electronic properties and reactivity of this compound is crucial for its rational application. Advanced computational techniques can provide invaluable insights that are often difficult to obtain through experimental methods alone.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be employed to model the geometric and electronic structure of the molecule, predict its reactivity, and elucidate the mechanisms of its reactions. nih.gov This can help in understanding the influence of the chloro and difluoromethoxy substituents on the properties of the aromatic ring and the benzylic alcohol.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. This is particularly relevant for predicting its behavior in different environments and for designing molecules with specific binding properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the interaction of this compound with a biological target, QM/MM methods can provide a high level of accuracy by treating the ligand and the active site of the protein with quantum mechanics while the rest of the system is described by molecular mechanics.
Integration into Flow Chemistry Platforms for Scalable Production
For this compound to be utilized as a building block in industrial applications, its scalable and safe production is paramount. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process optimization. mdpi.com
Future research in this area should aim to:
Develop a Continuous Flow Synthesis: Translating the synthesis of this compound from a batch process to a continuous flow system would enable on-demand production and easier scalability.
Integrate In-line Purification: Coupling the flow reactor with in-line purification techniques, such as continuous crystallization or chromatography, would streamline the manufacturing process and reduce downstream processing efforts.
Utilize Packed-Bed Reactors: For catalytic reactions, the use of packed-bed reactors containing immobilized catalysts can simplify catalyst separation and recycling, further enhancing the sustainability of the process.
Discovery of Undiscovered Reactivity Profiles of the Compound
The unique combination of substituents on the phenyl ring may give rise to novel and unexpected reactivity. Systematic exploration of the chemical space around this compound could uncover new transformations.
Potential areas of investigation include:
Reactions at the Benzylic Position: Beyond simple oxidation or substitution, exploring more complex transformations at the benzylic position, such as C-H activation or radical-mediated reactions, could lead to the discovery of new synthetic methodologies. chemistrysteps.com
Reactions involving the Difluoromethoxy Group: While generally stable, the difluoromethoxy group could potentially participate in or direct reactions under specific conditions. Investigating its reactivity towards strong nucleophiles or under transition-metal catalysis could be a fruitful area of research.
Photochemical Reactivity: The aromatic system and the presence of halogens suggest that the molecule may exhibit interesting photochemical properties. Studying its behavior under UV or visible light irradiation could lead to the development of novel photo-click reactions or the synthesis of unique photoproducts.
Application in Emerging Fields of Chemical Science
The structural features of this compound make it a promising candidate for application in several emerging fields of chemical science.
Sustainable Chemistry: The development of green synthetic routes to this compound and its use as a building block in environmentally benign processes are key aspects of sustainable chemistry. rsc.org Its potential as a precursor to more sustainable materials or pharmaceuticals should be explored.
Target-Oriented Synthesis: As a fluorinated building block, this compound can be a valuable tool in target-oriented synthesis for the preparation of complex molecules with potential biological activity. nih.gov The fluorine and chlorine atoms can modulate properties such as lipophilicity and metabolic stability, which are crucial in drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Chloro-4-(difluoromethoxy)phenyl)methanol?
- Methodology :
- Step 1 : Halogenation of a phenolic precursor (e.g., 4-(difluoromethoxy)phenol) using chlorinating agents like SOCl₂ or N-chlorosuccinimide to introduce the chloro group at the 2-position.
- Step 2 : Reduction of a nitro intermediate (e.g., (2-nitro-4-(difluoromethoxy)phenyl)methanol) via catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) to yield the hydroxymethyl group .
- Key Reagents : Cesium carbonate (Cs₂CO₃) and sodium 2-chloro-2,2-difluoroacetate may facilitate difluoromethoxy group installation during precursor synthesis .
- Validation : Monitor reaction progress via TLC or GC-MS; purify intermediates using column chromatography (hexane/ethyl acetate).
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C2, difluoromethoxy at C4, and hydroxymethyl at C1). Look for splitting patterns from fluorine coupling in the difluoromethoxy group .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₆ClF₂O₂).
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold) .
- Data Interpretation : Compare spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities.
Q. What safety protocols are critical during synthesis and handling?
- Risk Mitigation :
- Hazard Analysis : Evaluate risks associated with chlorinated intermediates (e.g., 2-chloro-4-(difluoromethoxy)benzaldehyde) and gaseous byproducts (CO₂, HCl) using guidelines from Prudent Practices in the Laboratory .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during reductions (e.g., NaBH₄ reactions).
- Waste Disposal : Neutralize acidic/basic residues before disposal.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?
- Methodology :
- Systematic Modifications : Introduce substituents at the hydroxymethyl group (e.g., esterification, oxidation to carboxylic acids) or explore bioisosteres for the difluoromethoxy group (e.g., trifluoromethoxy, methoxy) .
- Bioassays : Test derivatives against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or radiometric assays.
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. What computational tools can predict reactivity or metabolic pathways of this compound?
- Approaches :
- DFT Calculations : Gaussian 09 to model electrophilic aromatic substitution (e.g., regioselectivity of chlorination) .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility, CYP inhibition, and hepatotoxicity.
- Validation : Cross-check computational results with experimental metabolic studies (e.g., liver microsome assays).
Q. How can conflicting reports on biological activity be resolved?
- Strategies :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables.
- Meta-Analysis : Aggregate data from multiple sources using tools like RevMan to identify trends or outliers .
- Case Study : If Derivative A shows antimicrobial activity in one study but not another, test its stability under assay conditions (e.g., light exposure, solvent effects).
Q. What methodologies assess the environmental impact of this compound?
- Ecotoxicology :
- Biodegradability : OECD 301F test (closed bottle test) to measure microbial degradation in aqueous systems.
- Aquatic Toxicity : Daphnia magna acute toxicity assays (48h EC₅₀) .
- Bioaccumulation : LogP calculations (e.g., XLogP3) to estimate partitioning into lipid tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
